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Uridine 5-oxyacetic acid methyl ester -

Uridine 5-oxyacetic acid methyl ester

Catalog Number: EVT-15275807
CAS Number:
Molecular Formula: C12H16N2O9
Molecular Weight: 332.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Uridine 5-oxyacetic acid methyl ester, also known as 5-carboxymethoxyuridine methyl ester or methyl 2-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]oxyacetate, is a modified nucleoside that plays a significant role in RNA biology. This compound is particularly noted for its presence in various tRNA molecules, where it contributes to the decoding of messenger RNA during protein synthesis.

Source

This compound is derived from uridine and is found naturally in certain bacterial species, including Escherichia coli and Salmonella enterica. It is synthesized through specific enzymatic pathways that modify uridine into its various derivatives, including uridine 5-oxyacetic acid and its methyl ester form .

Classification

Uridine 5-oxyacetic acid methyl ester belongs to the class of modified ribonucleosides. Its classification falls under nucleosides due to its structural characteristics, which include a ribose sugar linked to a nitrogenous base (uracil) that has undergone chemical modifications .

Synthesis Analysis

Methods

The synthesis of uridine 5-oxyacetic acid methyl ester involves multi-step reactions that typically begin with the precursor molecule, chorismic acid. The biosynthetic pathway includes hydroxylation and subsequent carboxymethylation steps that transform uridine into its carboxylic acid form before methylation occurs to yield the final ester product .

Technical Details

The key enzymes involved in this biosynthetic pathway include:

  • TrhP: A peptidase that facilitates the formation of 5-hydroxyuridine.
  • TrhO: A rhodanese family protein that catalyzes the oxygen-dependent conversion of hydroxylated uridine into carboxymethyl derivatives under aerobic conditions .
Molecular Structure Analysis

Data

  • Molecular Weight: Approximately 332.263 g/mol
  • Monoisotopic Mass: 332.0856 g/mol
  • LogP: -3.3001 (indicating high water solubility)
  • Polar Surface Area: 160.31 Ų .
Chemical Reactions Analysis

Reactions

Uridine 5-oxyacetic acid methyl ester participates in various biochemical reactions within cells, primarily involving its incorporation into tRNA molecules. Its unique structure allows it to engage in specific interactions with codons during translation, particularly enhancing the reading of G-ending codons.

Technical Details

The compound's ability to facilitate non-Watson–Crick base pairing allows for expanded decoding capabilities in tRNA molecules. This modification aids in the accurate translation of genetic information into proteins by stabilizing codon-anticodon interactions at the ribosomal A-site .

Mechanism of Action

Process

The mechanism of action for uridine 5-oxyacetic acid methyl ester centers on its role as a tRNA modification that enhances translational fidelity and efficiency. By modifying the anticodon loop of tRNA, it allows for improved recognition of codons that end in guanine.

Data

Physical and Chemical Properties Analysis

Physical Properties

Uridine 5-oxyacetic acid methyl ester is characterized by:

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Highly soluble in water due to its polar nature.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of nucleosides, particularly in forming hydrogen bonds with complementary bases during RNA interactions .
Applications

Scientific Uses

Uridine 5-oxyacetic acid methyl ester has several applications in scientific research:

  • RNA Modification Studies: It serves as a model compound for studying RNA modifications and their effects on translation.
  • Synthetic Biology: Used in designing synthetic RNA molecules with enhanced properties for therapeutic applications.
  • Genetic Research: Investigated for its role in codon recognition and translation efficiency in various organisms .
Biosynthesis and Enzymatic Pathways of Uridine 5-Oxyacetic Acid Methyl Ester

Role of cmoA and cmoB Genes in Post-Transcriptional Modification

Uridine 5-oxyacetic acid methyl ester (mcmo⁵U) is a modified wobble nucleoside critical for tRNA function in Gram-negative bacteria. Its biosynthesis is governed by a dedicated enzymatic cascade initiated by the cmoA and cmoB genes. The cmoA gene encodes a synthase that transforms S-adenosyl-L-methionine (SAM) and prephenate into carboxy-S-adenosyl-L-methionine (Cx-SAM), an unprecedented carboxymethyl donor metabolite [2] [5]. This reaction involves a sulfur-ylide intermediate and decarboxylation of prephenate, releasing phenylpyruvate [2] [10]. Subsequently, the cmoB-encoded enzyme recognizes Cx-SAM and transfers its carboxymethyl group to 5-hydroxyuridine (ho⁵U) at tRNA position 34, forming 5-carboxymethoxyuridine (cmo⁵U) [5] [10]. cmoB mutants accumulate ho⁵U, confirming its non-redundant role in carboxymethylation [4] [5]. Finally, CmoM methylates cmo⁵U to yield mcmo⁵U in specific tRNAs (e.g., tRNAᵃˡᵃ, tRNAᵖʳᵒ) [7] [10].

Table 1: Enzymatic Functions of Key Genes in mcmo⁵U Biosynthesis

GeneFunctionSubstrate(s)ProductObserved Phenotype in Mutants
cmoACx-SAM synthaseSAM, prephenateCx-SAMAccumulation of mo⁵U and ho⁵U in tRNA
cmoBCarboxymethyltransferaseho⁵U-tRNA, Cx-SAMcmo⁵U-tRNAExclusive accumulation of ho⁵U in tRNA
cmoMMethyltransferasecmo⁵U-tRNAmcmo⁵U-tRNALoss of mcmo⁵U in specific tRNAs

Metabolic Precursors and Chorismic Acid-Dependent Synthesis

The biosynthesis of mcmo⁵U is metabolically tethered to the shikimate pathway, with chorismate serving as the pivotal branch-point precursor [2] [4]. Chorismate undergoes non-enzymatic rearrangement to prephenate, which acts as the direct carboxyl donor in the CmoA-catalyzed synthesis of Cx-SAM [2] [7]. Isotopic labeling studies confirm that the carboxyl group of prephenate is incorporated into the carboxymethyl moiety of Cx-SAM and, ultimately, mcmo⁵U [2] [10]. Notably, aroD mutants (defective in shikimate pathway) fail to synthesize mcmo⁵U unless supplemented with shikimic acid, underscoring the essentiality of chorismate derivatives [4]. The oxygen atom in ho⁵U—the precursor to cmo⁵U—originates from molecular oxygen via TrhO or prephenate via TrhP, revealing two parallel hydroxylation pathways [7].

Table 2: Metabolic Precursors in mcmo⁵U Biosynthesis

PrecursorBiosynthetic OriginRole in PathwayEnzyme Dependency
ChorismateShikimate pathwayConverted to prephenateNon-enzymatic rearrangement
PrephenateRearrangement of chorismateCarboxyl donor for Cx-SAM synthesisCmoA
SAMMethionine cycleMethyl donor; scaffold for Cx-SAM formationCmoA
Molecular O₂Aerobic metabolismHydroxylation of U34 to ho⁵UTrhO (rhodanese)

Methyltransferase Activity and Carboxymethylation Mechanisms

CmoB, a member of the S-adenosyl-L-methionine-dependent methyltransferase (SDMT) superfamily, uniquely utilizes Cx-SAM instead of SAM for carboxymethylation [5] [10]. Structural analyses reveal that CmoB discriminates Cx-SAM from SAM through electrostatic complementarity: Lys-91 forms a salt bridge with the carboxymethyl group of Cx-SAM, while repelling the positively charged methyl group of SAM [5] [10]. The catalytic mechanism involves nucleophilic attack by the 5-hydroxyl group of ho⁵U on the carboxymethyl carbon of Cx-SAM, forming cmo⁵U and S-adenosyl-L-homocysteine (SAH) [5] [10]. Key residues (Tyr-200, Arg-315) stabilize the transition state, and conformational changes in the "active site loop" (residues 90–106) shield the substrate during catalysis [10]. Intriguingly, CmoB exhibits promiscuity in vitro, using SAM to produce 5-methoxyuridine (mo⁵U), but its in vivo selectivity for Cx-SAM ensures physiological relevance [5].

Table 3: Comparative Reaction Kinetics of CmoB

CofactorKₘ (μM)kcat (min⁻¹)Specificity Constant (kcat/Kₘ)Primary Product
Cx-SAM15 ± 212.5 ± 0.80.83cmo⁵U
SAM1200 ± 1100.8 ± 0.050.0007mo⁵U

Comparative Analysis of Biosynthetic Pathways Across Bacterial Taxa

The distribution and enzymology of mcmo⁵U biosynthesis vary significantly across bacterial lineages. In Gram-negative bacteria (e.g., Escherichia coli, Salmonella enterica), the pathway is fully conserved: TrhO/TrhP hydroxylates U34 to ho⁵U, CmoA generates Cx-SAM, CmoB carboxymethylates ho⁵U to cmo⁵U, and CmoM methylates cmo⁵U to mcmo⁵U in specific tRNAs [5] [7] [10]. By contrast, Gram-positive bacteria (e.g., Bacillus subtilis) lack cmoA/cmoB homologs and instead utilize TrmR to methylate ho⁵U directly, producing mo⁵U [10]. This divergence correlates with codon-usage strategies: mcmo⁵U/mcmo⁵U enables decoding of all four codons in family boxes (e.g., Ala: GCG, GCU, GCC, GCA), whereas mo⁵U restricts recognition to A/G-ending codons [3] [7]. Notably, γ-Proteobacteria employ dual hydroxylation pathways: TrhP (peptidase U32 family) uses prephenate for anaerobic ho⁵U synthesis, while TrhO (rhodanese family) uses O₂ aerobically [7]. Double trhP/trhO mutants exhibit temperature-sensitive growth and impaired decoding of G-ending codons (e.g., GCG, UCG) [7].

Table 4: Phylogenetic Distribution of mcmo⁵U/mo⁵U Biosynthesis

Taxonomic GroupHydroxylaseCarboxymethylationMethylationWobble ModificationCodon Recognition Range
Gram-negative bacteriaTrhO (O₂-dependent) or TrhP (prephenate-dependent)CmoB (Cx-SAM-dependent)CmoM (tRNA-specific)mcmo⁵U/cmo⁵UAll four codons (A/G/U/C)
Gram-positive bacteriaUnknownAbsentTrmR (SAM-dependent)mo⁵UA/G-ending codons only
Archaea/EukaryaAbsentAbsentAbsentNot detectedN/A

Properties

Product Name

Uridine 5-oxyacetic acid methyl ester

IUPAC Name

methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]oxyacetate

Molecular Formula

C12H16N2O9

Molecular Weight

332.26 g/mol

InChI

InChI=1S/C12H16N2O9/c1-21-7(16)4-22-5-2-14(12(20)13-10(5)19)11-9(18)8(17)6(3-15)23-11/h2,6,8-9,11,15,17-18H,3-4H2,1H3,(H,13,19,20)/t6-,8?,9+,11-/m1/s1

InChI Key

WZRYXYRWFAPPBJ-DZNMIZDJSA-N

Canonical SMILES

COC(=O)COC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Isomeric SMILES

COC(=O)COC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O

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